4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C11H17NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a pyrrole ring substituted with butyl, dimethyl, and formyl groups, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate aldehydes with pyrrole derivatives. One common method includes the reaction of 3,5-dimethylpyrrole with butyraldehyde under acidic conditions, followed by oxidation to introduce the formyl group at the 2-position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Solvent selection, such as DMSO or methanol, plays a crucial role in the solubility and reaction kinetics .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biological assays and enzyme studies. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the butyl group, making it less hydrophobic and altering its reactivity.
4-Butyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Differently substituted, affecting its chemical and biological properties.
Uniqueness: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both butyl and dimethyl groups enhances its hydrophobicity and potential for π-π interactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO/c1-4-5-6-10-8(2)11(7-13)12-9(10)3/h7,12H,4-6H2,1-3H3 |
InChI Key |
ITVUCLRIVHDQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=C1C)C=O)C |
Origin of Product |
United States |
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